N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
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Overview
Description
N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core. Subsequent methylation and carboxamidation steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 6,7,8,9-Tetrahydro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl and carboxamide groups contribute to its distinct reactivity and potential therapeutic applications .
Properties
CAS No. |
61316-31-2 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N,2-dimethyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-9(15)14-5-3-4-8(10(14)13-7)11(16)12-2/h3-6H,1-2H3,(H,12,16) |
InChI Key |
IUDVHBCOJKLYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC |
Origin of Product |
United States |
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